Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-)
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Overview
Description
Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) is a complex organic compound that features a unique coordination structure involving copper ions. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments. The presence of copper ions in its structure also imparts specific chemical properties that make it useful in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) typically involves the following steps:
Formation of the azo compound: This is achieved by diazotization of 1-hydroxy-3-sulphonaphthalene-2,6-diamine followed by coupling with benzoic acid derivatives.
Coordination with copper ions: The azo compound is then reacted with copper(II) salts under controlled pH conditions to form the dicuprate complex.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives with different functional groups.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye due to its vibrant color and stability.
Catalysis: Acts as a catalyst in certain organic reactions due to the presence of copper ions.
Biology
Biological Staining: Used in histology for staining tissues due to its affinity for certain biological molecules.
Medicine
Diagnostic Agents: Potential use in diagnostic imaging due to its metal ion content.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Used in the formulation of paints and coatings for its color properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal ions and form stable complexes. The copper ions in its structure can participate in redox reactions, making it useful in catalytic processes. The azo groups can interact with various substrates, allowing for its use in staining and dyeing applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dizincate(2-)
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))diferate(2-)
Uniqueness
- Copper Ion Coordination : The presence of copper ions gives it unique redox properties compared to zinc or iron analogs.
- Color Properties : The specific coordination environment of copper imparts distinct color properties, making it more suitable for certain dyeing applications.
Biological Activity
Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Copper ions : Central to its biological activity.
- Azo and sulfonaphthalene groups : These functional groups are crucial for its interaction with biological molecules.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and azo groups is known to enhance the radical scavenging ability of such compounds. For instance, studies have shown that related copper complexes can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Antimicrobial Activity
Disodium dicuprate has shown promising antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively at low concentrations .
Anti-inflammatory Effects
Similar compounds have been evaluated for their anti-inflammatory properties. The ability to modulate inflammatory pathways could be attributed to the inhibition of pro-inflammatory cytokines. In vivo studies indicated a reduction in edema in animal models following treatment with related copper complexes .
The biological activities of disodium dicuprate can be attributed to several mechanisms:
- Metal Ion Interaction : Copper ions play a pivotal role in redox reactions, enhancing the compound's ability to act as an antioxidant.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
- Membrane Permeability : Studies suggest that the structural features allow for effective cellular uptake, enhancing its bioavailability and therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study involving various copper complexes demonstrated significant antibacterial activity against clinical isolates of E. coli and S. aureus, with MIC values ranging from 6.5 to 12 µg/mL. These findings support the potential use of disodium dicuprate in treating infections caused by resistant strains .
- In Vivo Anti-inflammatory Study : In a rat model of inflammation induced by carrageenan, administration of disodium dicuprate resulted in a marked decrease in paw edema compared to control groups. The percentage inhibition was noted to be around 70%, indicating strong anti-inflammatory potential .
Data Summary Table
Properties
CAS No. |
84282-29-1 |
---|---|
Molecular Formula |
C35H24Cu2N6Na2O13S2+2 |
Molecular Weight |
973.8 g/mol |
IUPAC Name |
disodium;2-[[6-[[6-[(2-carboxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]carbamoylamino]-5-hydroxy-7-sulfonaphthalen-2-yl]diazenyl]benzoic acid;copper |
InChI |
InChI=1S/C35H24N6O13S2.2Cu.2Na/c42-31-21-11-9-19(38-40-25-7-3-1-5-23(25)33(44)45)13-17(21)15-27(55(49,50)51)29(31)36-35(48)37-30-28(56(52,53)54)16-18-14-20(10-12-22(18)32(30)43)39-41-26-8-4-2-6-24(26)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;;;2*+1 |
InChI Key |
VNMWYWUWNXVLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC3=CC(=C(C(=C3C=C2)O)NC(=O)NC4=C(C=C5C=C(C=CC5=C4O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Cu].[Cu] |
Origin of Product |
United States |
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